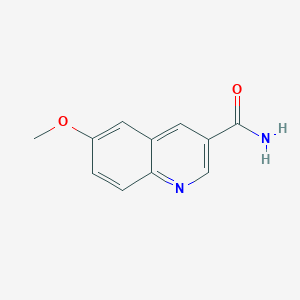

6-Methoxyquinoline-3-carboxamide

Cat. No. B1627213

Key on ui cas rn:

71083-30-2

M. Wt: 202.21 g/mol

InChI Key: NLVPUORRLFNMCP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07396934B2

Procedure details

380 l of ethanol are added to 49.2 kg of 4-chloro-3-ethoxy-carbonyl-6-methoxyquinoline. The suspension is heated at 45° C. for 30 minutes and then cooled to 20° C. 18.65 kg of triethylamine are added under nitrogen, followed by 1.91 kg of palladium-on-charcoal at 5% (at 60% water content). A stream of hydrogen is passed through under 0.5-0.8 bar at 33° C. for 48 hours. At this time, an HPLC1 control shows that the reaction is complete. The reactor is then vented with nitrogen and the reaction medium is then filtered to remove the catalyst. The filter is then rinsed with ethanol. The filtrate is poured over 750 kg of an aqueous ammonia solution. The reaction medium is then stirred at 25° C. over a period of 4 days. The ethanol is then removed by distillation under reduced pressure at a temperature not exceeding 40-45° C. The suspension thus obtained is cooled to 0-5° C. and stirred for 3 hours at this temperature. The precipitate is filtered off, washed with cold water, and then dried at 60-65° C. under reduced pressure until a constant weight is obtained. 26.5 kg (71%) of 6-methoxyquinoline-3-carboxamide are obtained in the form of a white solid which melts at 93.7-95.7° C. (HPLC% NIS=98.3%).

Name

4-chloro-3-ethoxy-carbonyl-6-methoxyquinoline

Quantity

49.2 kg

Type

reactant

Reaction Step Two

Yield

71%

Identifiers

|

REACTION_CXSMILES

|

C(O)C.Cl[C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:15][CH3:16])[CH:13]=2)[NH:8][C:7](=C=O)[C:6]=1OCC.[H][H].C1C(=O)[N:28](I)[C:26](=[O:27])C1>[Pd].O.C(N(CC)CC)C>[CH3:16][O:15][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:26]([NH2:28])=[O:27])=[CH:5]2

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CC(=O)N(C1=O)I

|

Step Two

|

Name

|

|

|

Quantity

|

380 L

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

|

Name

|

4-chloro-3-ethoxy-carbonyl-6-methoxyquinoline

|

|

Quantity

|

49.2 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C(NC2=CC=C(C=C12)OC)=C=O)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

1.91 kg

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

18.65 kg

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

45 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction medium is then stirred at 25° C. over a period of 4 days

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 20° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the reaction medium is then filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the catalyst

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter is then rinsed with ethanol

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The filtrate is poured over 750 kg of an aqueous ammonia solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ethanol is then removed by distillation under reduced pressure at a temperature not

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

exceeding 40-45° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The suspension thus obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is cooled to 0-5° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 3 hours at this temperature

|

|

Duration

|

3 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate is filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with cold water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 60-65° C. under reduced pressure until a constant weight

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is obtained

|

Outcomes

Product

Details

Reaction Time |

4 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC=1C=C2C=C(C=NC2=CC1)C(=O)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 26.5 kg | |

| YIELD: PERCENTYIELD | 71% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |